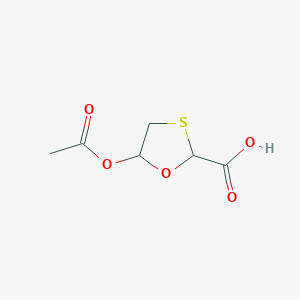
5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid, also known by its CAS Number 440105-45-3, is a sulfur-containing heterocyclic building block . It is related to Lamivudine .
Molecular Structure Analysis
The molecular formula of 5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid is C6H8O5S . Its molecular weight is 192.19 . The SMILES string isCC(=O)O[C@@H]1CSC@HC(O)=O . Physical And Chemical Properties Analysis
The melting point of 5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid is 110-112 °C . Other physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación
Biomass-Derived Chemicals in Drug Synthesis
Levulinic acid (LEV), a biomass-derived chemical, showcases the versatility of carboxylic acids in drug synthesis. LEV and its derivatives serve as key intermediates for synthesizing a range of pharmaceuticals. Its functional groups allow for diverse chemical reactions, contributing to cleaner, cost-effective drug synthesis processes. Applications include direct drug synthesis, derivative synthesis for drug release mechanisms, and the formation of pharmaceutical intermediates (Zhang et al., 2021).
Carboxylic Acids in Biocatalyst Inhibition
Carboxylic acids, including acetic, propionic, and butyric acids, are key in biotechnological applications, particularly as microbial inhibitors in fermentation processes. Understanding their inhibitory mechanisms on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).
Antioxidant and Antimicrobial Activities
Studies on natural carboxylic acids from plants, such as benzoic, cinnamic, and caffeic acids, reveal significant antioxidant and antimicrobial activities. These activities vary based on structural differences, such as the number of hydroxyl groups and conjugated bonds, indicating the potential of carboxylic acids in developing new antimicrobial and antioxidant agents (Godlewska-Żyłkiewicz et al., 2020).
Functional Materials and Fuels from Biomass
Carboxylic acids derived from biomass, such as 5-hydroxymethylfurfural (HMF), demonstrate the potential for creating sustainable polymers, functional materials, and fuels. HMF, produced from hexose carbohydrates and lignocellulose, serves as a platform chemical for synthesizing a wide array of industrially relevant compounds, showcasing the role of carboxylic acids in green chemistry and sustainability (Chernyshev et al., 2017).
Novel Carboxylic Acid Bioisosteres in Drug Design
The development of carboxylic acid bioisosteres highlights the ongoing innovation in drug design. These bioisosteres are engineered to overcome the limitations of carboxylic acid-containing drugs, such as toxicity and metabolic instability. By modifying the carboxylate moiety, medicinal chemists aim to improve the pharmacological profile of drugs, indicating the potential applications of novel carboxylic acid derivatives in therapeutic development (Horgan & O’ Sullivan, 2021).
Propiedades
IUPAC Name |
5-acetyloxy-1,3-oxathiolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUGSNIJLUOGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSC(O1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)
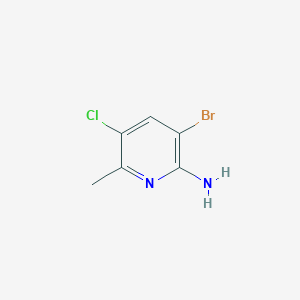
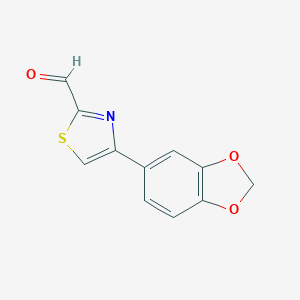
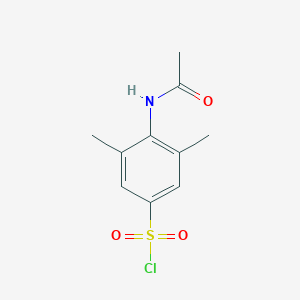
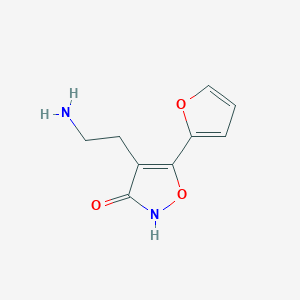
![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)
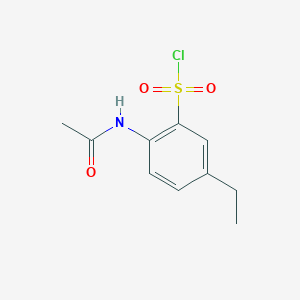
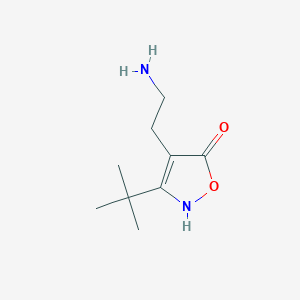
![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113352.png)
![4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B113353.png)
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)
![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)
![(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113356.png)
![(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113357.png)